10-(CYCLOHEXYLAMINO)-15-OXA-14-AZATETRACYCLO[7.6.1.0(2),?.0(1)(3),(1)?]HEXADECA-1(16),2,4,6,9,11,13-HEPTAEN-8-ONE
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Overview
Description
10-(CYCLOHEXYLAMINO)-15-OXA-14-AZATETRACYCLO[7610(2),?0(1)(3),(1)?]HEXADECA-1(16),2,4,6,9,11,13-HEPTAEN-8-ONE is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 10-(CYCLOHEXYLAMINO)-15-OXA-14-AZATETRACYCLO[7610(2),?0(1)(3),(1)?]HEXADECA-1(16),2,4,6,9,11,13-HEPTAEN-8-ONE involves multiple steps, starting with the preparation of the core tetracyclic structureReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
10-(CYCLOHEXYLAMINO)-15-OXA-14-AZATETRACYCLO[7.6.1.0(2),?.0(1)(3),(1)?]HEXADECA-1(16),2,4,6,9,11,13-HEPTAEN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 10-(CYCLOHEXYLAMINO)-15-OXA-14-AZATETRACYCLO[7.6.1.0(2),?.0(1)(3),(1)?]HEXADECA-1(16),2,4,6,9,11,13-HEPTAEN-8-ONE stands out due to its unique tetracyclic structure and the presence of the cyclohexylamino group. Similar compounds include:
- 14-thia-15-azatetracyclo[7.6.1.0{2,7}.0{13,16}]hexadeca-1(15),2,4,6,9(16),10-hexaen-8-one
- Methyl 10-(cyclohexylamino)-8-oxo-15-oxatetracyclo[7.6.1.0{2,7}.0{13,16}]hexadeca-1(16),2,4,6,9,11,13-heptaene-14-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
10-(cyclohexylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-13-8-4-5-9-14(13)20-18-16(22-24-20)11-10-15(17(18)19)21-12-6-2-1-3-7-12/h4-5,8-12,21H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPYRPUMOVFZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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